

# Sintering, coking, and leaching as causes of catalyst deactivation

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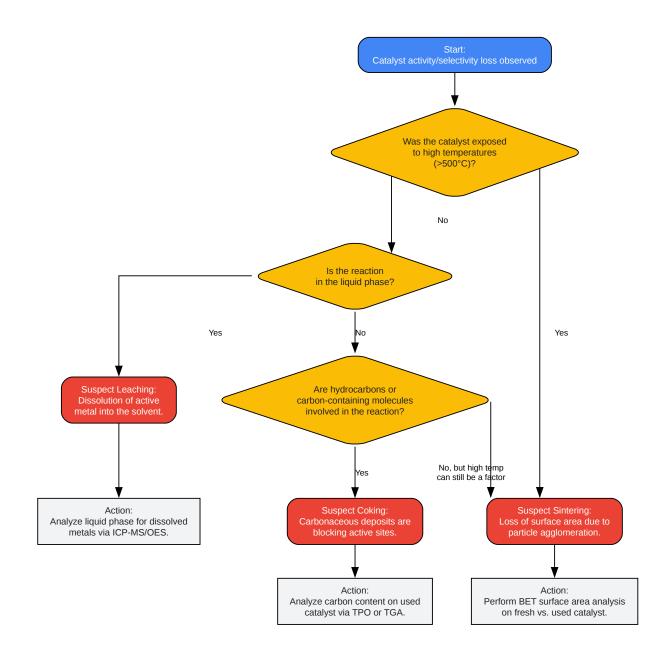
## **Catalyst Deactivation Technical Support Center**

Welcome to the Technical Support Center for Catalyst Deactivation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common catalyst deactivation mechanisms: sintering, coking, and leaching.

## **General Troubleshooting**

Before delving into specific deactivation mechanisms, it's helpful to diagnose the potential issue. The following decision tree can guide your initial troubleshooting efforts.





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Fig. 1: General troubleshooting decision tree for catalyst deactivation.



### **Sintering (Thermal Degradation)**

Sintering is the agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.[1] [2][3] This process is thermodynamically driven to minimize surface free energy and is a common deactivation route for supported metal catalysts.[4]

#### **FAQs on Sintering**

Q1: What is catalyst sintering? A1: Sintering is a process where catalyst particles, particularly metal nanoparticles, migrate and merge, forming larger particles.[1][5] This reduces the number of active sites available for the reaction, causing the catalyst's activity to decline.[3] It is a form of thermal degradation that generally occurs at high reaction temperatures (e.g., >500°C).[2]

Q2: What are the primary causes of sintering? A2: The main driver for sintering is high temperature, which increases the mobility of atoms and crystallites on the support surface.[1][3] Other contributing factors include the type of atmosphere (oxidizing or reducing), particle size (smaller particles are more prone to sintering), and the interaction between the active metal and the support material.[1][3] The presence of water vapor can also accelerate sintering.[2][6]

Q3: Is sintering reversible? A3: Generally, sintering is considered an irreversible deactivation process.[6] While some redispersion techniques exist, they are often complex and may not fully restore the catalyst's original activity. Therefore, prevention is the most effective strategy.

#### **Sintering Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue / Observation	Potential Cause	Recommended Action
Gradual loss of activity over time, especially in high-temperature reactions.	Sintering: Thermal agglomeration of active particles is reducing the available surface area.	1. Characterize Surface Area: Perform a BET surface area analysis on the fresh and spent catalyst to quantify the loss of surface area.[7][8]2. Microscopy: Use Transmission Electron Microscopy (TEM) to visually inspect the particle size distribution of the fresh and spent catalyst. An increase in average particle size confirms sintering.[5]3. Optimize Temperature: Evaluate if the reaction can be conducted at a lower temperature without significantly compromising the reaction rate.[9]
Catalyst shows significantly lower activity after a high-temperature regeneration cycle.	Accelerated Sintering: The regeneration conditions (e.g., high temperature in an oxidative atmosphere) may have caused severe sintering.	1. Modify Regeneration: Lower the temperature of the regeneration process.[10]2. Change Atmosphere: The rate of sintering can differ in O <sub>2</sub> versus H <sub>2</sub> atmospheres; investigate the optimal environment for regeneration. [3]3. Use a More Stable Support: Select a support material that has a stronger interaction with the metal particles to anchor them and inhibit migration.[9]

# **Quantitative Data: Impact of Temperature on Sintering**



The rate of sintering is highly dependent on temperature. Higher temperatures provide the necessary energy for atomic and crystallite migration, leading to faster deactivation.

Catalyst System	Temperature (°C)	Observation	Reference
Ni/Al₂O₃ (Methanation)	> 425	Rapid deactivation due to Ni(CO) <sub>4</sub> formation and crystallite growth.	[2]
Pt on Alumina (TWC)	High Temp.	Major cause of deactivation in threeway catalytic converters.	[5]
Au on TiO2	200 K - 700 K	Sintering kinetics are measurable and can be modeled to predict long-term stability.	[11]
Ni-based (Steam Reforming)	> 750	Extended operation can lead to a 40% decrease in catalyst activity.	[1]

#### **Experimental Protocol: BET Surface Area Analysis**

The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area of a material, which is crucial for diagnosing sintering.[7][8]

Objective: To quantify the specific surface area of fresh and spent catalysts to determine the extent of sintering.

#### Methodology:

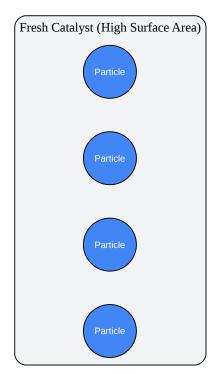
 Sample Preparation: Accurately weigh a sufficient amount of the catalyst sample (fresh or spent) into a sample tube.

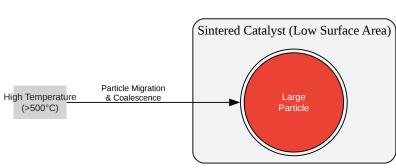


- Degassing (Outgassing): Heat the sample under vacuum or in a stream of inert gas to remove adsorbed contaminants (like water and CO<sub>2</sub>) from the surface. The temperature and duration depend on the thermal stability of the catalyst.
- Analysis: Cool the sample to liquid nitrogen temperature (77 K).
- Adsorption Isotherm: Introduce a known amount of an inert gas, typically nitrogen, into the sample tube at various partial pressures.[7][12] The instrument measures the amount of gas adsorbed at each pressure point.
- Data Processing: Plot the data according to the BET equation to calculate the volume of gas required to form a monolayer on the surface.[7][12]
- Calculate Surface Area: From the monolayer volume, the specific surface area (in m²/g) is calculated using the known cross-sectional area of the adsorbate molecule (16.2 Ų for N²).
   [7][12]

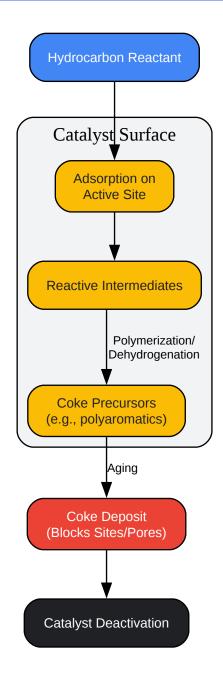
### **Sintering Mechanism Diagram**



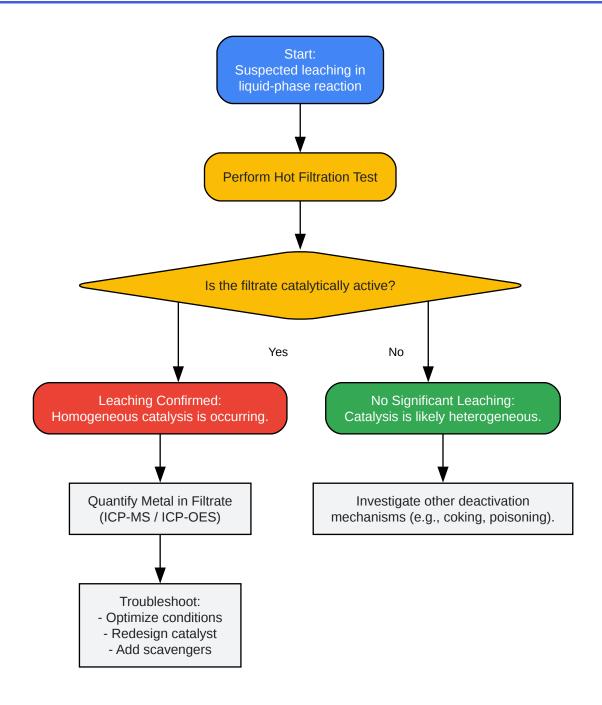












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